(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine

Nicotinic acetylcholine receptor conformational constraint stereochemistry–activity relationship

(1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS 1821714-36-6) is a single-enantiomer, exo-configured chiral amine belonging to the bicyclo[2.2.1]heptane (norbornane) class. It features a rigid, strained bicyclic framework with zero rotatable bonds, a primary amine at the 2-position in the exo orientation, and a molecular weight of 111.18 g·mol⁻¹.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B12996391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2N
InChIInChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m0/s1
InChIKeyJEPPYVOSGKWVSJ-ACZMJKKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine – A Single-Enantiomer, Conformationally Locked Norbornane Amine Building Block


(1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS 1821714-36-6) is a single-enantiomer, exo-configured chiral amine belonging to the bicyclo[2.2.1]heptane (norbornane) class . It features a rigid, strained bicyclic framework with zero rotatable bonds, a primary amine at the 2-position in the exo orientation, and a molecular weight of 111.18 g·mol⁻¹ . The compound is commercially available as both the free base (typical purity ≥97%) and the hydrochloride salt (CAS 121122-83-6), serving as a versatile chiral building block for asymmetric synthesis, constrained nucleoside analogue construction, and medicinal chemistry scaffold derivatization .

Why Generic Substitution Fails for (1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine – Stereochemistry Is Non-Negotiable


This compound cannot be generically substituted with its enantiomer, racemate, endo isomer, or positional isomer without fundamentally altering the three-dimensional presentation of the amine pharmacophore. The (1S,2S,4S) configuration places the exo-oriented primary amine in a specific spatial trajectory relative to the norbornane bridgehead, a feature that directly controls ligand–receptor recognition, as demonstrated by the endo/exo-dependent affinity differences observed at nicotinic acetylcholine receptors [1]. The rigid bicyclo[2.2.1]heptane scaffold enforces a fixed inter-nitrogen distance and amine vector that flexible-chain amines (e.g., cyclohexylamine) cannot reproduce, making stereochemical and conformational fidelity essential for reproducible biological outcomes in receptor binding, enzyme inhibition, and asymmetric catalysis [2].

Quantitative Differentiation Evidence – (1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine vs. Closest Comparators


Exo vs. Endo Configuration Drives Nicotinic Receptor Subtype Affinity – Class-Level Inference from Bicyclo[2.2.1]heptan-2-amine Derivatives

In a systematic comparison of endo- and exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo primary amines displayed the lowest Ki values on both α4β2* and α7* nicotinic receptor subtypes, with affinity being dependent on the endo/exo isomerism and on the methylation degree of the basic nitrogen [1]. The exo-configured (1S,2S,4S) stereochemistry orients the amine group in a different trajectory than the endo isomer, which can be exploited to tune receptor subtype selectivity. Selected exo-configured compound 2a showed full agonist activity at recombinant α7 receptors and α3β2 subtype with submicromolar potency (EC₅₀ = 0.43 μM) [1].

Nicotinic acetylcholine receptor conformational constraint stereochemistry–activity relationship α7 nAChR α4β2 nAChR

Bicyclo[2.2.1]heptane Scaffold Confers CXCR2 Antagonism with 60.4-Fold Selectivity Over CXCR1

Incorporation of the bicyclo[2.2.1]heptane ring system into an N,N′-diarylsquaramide scaffold yielded compound 2e, which exhibited potent CXCR2 antagonistic activity (IC₅₀ = 48 nM) and high selectivity over the closely homologous CXCR1 receptor (CXCR1 IC₅₀ / CXCR2 IC₅₀ = 60.4) [1]. The rigid, bridged bicyclic system was introduced specifically to constrain the squaramide pharmacophore; flexible-chain or monocyclic amine replacements would not replicate this conformational restriction [1]. Compound 2e also demonstrated an anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 and showed excellent pharmacokinetics in rats (10 mg·kg⁻¹ p.o., Cmax = 2863 ng·mL⁻¹, t₁/₂ = 2.58 h) [1].

CXCR2 antagonist cancer metastasis chemokine receptor selectivity ratio N,N′-diarylsquaramide

N-Substituted Bicyclo[2.2.1]heptan-2-amine Derivatives Exhibit NMDA Receptor Antagonist Toxicity Profiles Comparable to FDA-Approved Memantine

In a comparative toxicity study of N-substituted bicyclo[2.2.1]heptan-2-amines at the NMDA receptor PCP binding site, compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine) demonstrated IC₅₀ values of 155 μM on MDCK cells (blood-brain barrier model) and 154 μM on N2a neuronal cells, comparable to the FDA-approved drug memantine (IC₅₀ = 197 μM and 219 μM, respectively) [1]. The unsubstituted bicyclo[2.2.1]heptan-2-amine core provides the rigid scaffold upon which N-substitution can be tuned for this therapeutic target; flexible-chain amine cores would not reproduce the same binding geometry at the PCP site [1].

NMDA receptor antagonist PCP binding site neurodegeneration toxicity profile memantine comparator

X-Ray Crystallography Confirms Exo-Coupled L-Configuration in Conformationally Constrained Nucleoside Analogues

Starting from an optically active bicyclo[2.2.1]heptane amine intermediate, conformationally constrained carbocyclic nucleoside analogues were synthesized and structurally characterized [1]. X-ray crystallography confirmed an exo-coupling of the purine/pyrimidine base to the norbornane ring and an L-configuration of the nucleoside analogues [1]. In the NCI-60 human tumor cell screen, compound 13g achieved approximately 74% growth inhibition on SK-MEL-5 melanoma cells at a single high dose of 10⁻⁵ M [1]. A follow-up study demonstrated that pyrimidine nucleoside analogues 13a and 13d exhibited promising antiviral activity against influenza A/H1N1pdm09, while compound 3c was active against coxsackievirus B4 [2].

Constrained nucleoside anticancer X-ray crystallography carbocyclic nucleoside L-configuration

Zero Rotatable Bonds and Rigid Scaffold Differentiate (1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine from Flexible Amine Building Blocks

(1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine has zero rotatable bonds (PubChem computed property) and a rigid bicyclo[2.2.1]heptane framework that fixes the amine group in a single, predictable spatial orientation [1]. In contrast, common flexible amine building blocks such as cyclohexylamine (C6 ring, 0 rotatable bonds but chair-flipping conformational flexibility), 2-phenylethylamine (3 rotatable bonds), or N-Boc-piperidin-4-amine (1 rotatable bond plus ring flexibility) populate multiple low-energy conformers at physiological temperature . The (1S,2S,4S) stereochemistry specifically defines the exo orientation of the amine relative to the norbornane bridge, providing a structurally unambiguous vector for downstream derivatization. The hydrochloride salt form (CAS 121122-83-6) further enhances aqueous solubility for biological assay compatibility .

Conformational rigidity zero rotatable bonds molecular scaffold chiral building block asymmetric synthesis

Optimal Procurement and Application Scenarios for (1S,2S,4S)-Bicyclo[2.2.1]heptan-2-amine


Asymmetric Synthesis of CXCR2-Selective Antagonists for Oncology Programs

The (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine scaffold serves as the rigid core for constructing N,N′-diarylsquaramide CXCR2 antagonists with demonstrated 60.4-fold selectivity over CXCR1 (IC₅₀ = 48 nM) [1]. The exo-oriented primary amine provides a defined vector for squaramide coupling, and the rigid norbornane cage constrains the pharmacophore in the bioactive conformation. This scaffold has produced compounds with excellent oral pharmacokinetics in rats (Cmax = 2863 ng·mL⁻¹, t₁/₂ = 2.58 h at 10 mg·kg⁻¹ p.o.) and anti-metastatic activity in pancreatic cancer models [1].

Conformationally Constrained Carbocyclic Nucleoside Analogue Synthesis

The optically active (1S,2S,4S) amine is a key intermediate for building bicyclo[2.2.1]heptane-constrained nucleoside analogues with confirmed exo-coupling and L-configuration by X-ray crystallography [2]. These constrained nucleosides have demonstrated up to 74% growth inhibition on SK-MEL-5 melanoma in the NCI-60 panel [2], as well as antiviral activity against influenza A/H1N1pdm09 and coxsackievirus B4 [3]. Procurement of the single enantiomer is essential to avoid the undesired O-alkylation byproducts observed with racemic approaches [2].

CNS Drug Discovery – NMDA Receptor PCP Site Ligand Development

N-substituted derivatives of bicyclo[2.2.1]heptan-2-amine function as uncompetitive NMDA receptor antagonists at the PCP binding site, with lead compound 5a exhibiting cytotoxicity profiles (MDCK IC₅₀ = 155 μM; N2a IC₅₀ = 154 μM) comparable to the FDA-approved drug memantine (197 μM and 219 μM, respectively) [4]. The rigid norbornane framework fixes the amine in a geometry suitable for PCP site engagement, and the (1S,2S,4S) stereochemistry can be exploited to explore enantioselective NMDA receptor modulation for neurodegenerative disease research [4].

Nicotinic Acetylcholine Receptor Ligand Design

The exo-configured (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine provides the stereochemical template for generating nicotinic receptor ligands with defined α7, α4β2, and α3β2 subtype selectivity profiles [5]. The endo/exo isomerism directly controls receptor subtype affinity, and exo-configured derivatives have demonstrated full agonist activity at α7 receptors with submicromolar functional potency at α3β2 (EC₅₀ = 0.43 μM) [5]. The rigid scaffold ensures that the pyridinyl and amine pharmacophoric elements are presented in a fixed spatial relationship that cannot be achieved with flexible-chain amine alternatives [5].

Quote Request

Request a Quote for (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.